
2,3-Dimethyl-benzamidine
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Overview
Description
2,3-Dimethyl-benzamidine (CAS: 885957-67-5) is an aromatic amidine derivative with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.19 g/mol. Its structure features a benzene ring substituted with methyl groups at the 2- and 3-positions and an amidine functional group (-C(=NH)NH₂). Amidines are highly basic and serve as versatile ligands in coordination chemistry and catalysis due to their ability to stabilize metal centers .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of benzamidine derivatives, including 2,3-dimethyl-benzamidine, as inhibitors of viral proteases. For instance, benzamide-type inhibitors have been shown to effectively inhibit the papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2. These inhibitors interact with specific binding sites within the protease, demonstrating promising antiviral activity in vitro .
Table 1: Inhibitory Activity of Benzamide Derivatives Against SARS-CoV-2 PLpro
Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Other Benzamide Derivatives | 1.77±1.60 | 376±1.36 | 212 |
Note: Specific values for this compound are to be determined (TBD) based on experimental results.
Biochemical Applications
Enzyme Inhibition
Benzamidine derivatives are known for their role as enzyme inhibitors. The structure-activity relationship (SAR) studies indicate that modifications at the benzamide structure can significantly enhance inhibitory potency against target enzymes such as serine proteases and cysteine proteases . This makes compounds like this compound valuable in developing therapeutic agents targeting various diseases.
Antimicrobial Properties
Antimicrobial Evaluation
The antimicrobial activity of novel benzamidine analogs has been investigated against various pathogens. Research indicates that certain benzamidine derivatives exhibit significant antimicrobial properties with minimal cytotoxicity towards human cells. For example, a study reported antimicrobial activity values ranging from 31.25 to 125 µg/mL against periodontal disease-triggering pathogens .
Table 2: Antimicrobial Activity of Benzamidine Derivatives
Compound | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (HEK 293 Cells) |
---|---|---|
This compound | TBD | Low |
Other Analogues | 31.25 - 125 µg/mL | Moderate |
Case Studies
Case Study: Antiviral Efficacy Against Coronaviruses
In a controlled study, researchers evaluated the antiviral efficacy of various benzamide derivatives against SARS-CoV-2. The findings indicated that compounds structurally similar to this compound were effective in reducing viral replication in cell cultures. The study emphasized the importance of structural modifications in enhancing antiviral activity and provided insights into potential therapeutic applications for treating COVID-19 .
Case Study: Enzyme Inhibition Profiles
Another significant study focused on the enzyme inhibition profiles of benzamidine derivatives, including this compound. The results demonstrated that these compounds could effectively inhibit serine proteases involved in inflammatory pathways, suggesting their potential use in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-Dimethyl-benzamidine with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, reacting 2,3-dimethylbenzoic acid derivatives with amidine precursors in anhydrous solvents (e.g., THF or DMF) at reflux temperatures (80–120°C) for 12–24 hours. Purification can be achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (1H/13C) to confirm the absence of unreacted starting materials .
Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use 1H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 2.1–2.4 ppm for methyl groups) and 13C NMR (δ 165–170 ppm for the amidine carbonyl). IR spectroscopy can confirm N-H stretching (3200–3400 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves hydrogen-bonding networks. For example, lattice energy calculations and Hirshfeld surface analysis (via software like CrystalExplorer) can quantify intermolecular interactions, as demonstrated in related acyl hydrazides .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
- Store in airtight containers at –20°C to prevent degradation. Dispose of waste via certified chemical disposal services to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct systematic reviews following PRISMA guidelines to assess assay variability. Key factors include:
- Experimental conditions : Differences in solvent (DMSO vs. saline), concentration, or cell lines (e.g., HeLa vs. HEK293) .
- Compound purity : Validate via LC-MS to rule out impurities affecting bioactivity .
- Statistical analysis : Use meta-regression to identify confounding variables .
Q. What computational strategies are effective for studying hydrogen-bonding interactions in this compound crystals?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to predict hydrogen-bond strengths (e.g., N-H···O interactions) .
- Molecular dynamics (MD) : Simulate crystal packing using software like GROMACS to assess thermal stability and interaction dynamics .
Q. How to design experiments to evaluate the structure-activity relationship (SAR) of this compound in enzyme inhibition?
- Methodological Answer :
- Enzyme assays : Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations to determine IC50 values.
- Structural analogs : Synthesize derivatives with modified methyl groups or amidine substituents. Compare inhibitory activity via dose-response curves .
- Molecular docking : Perform AutoDock Vina simulations to predict binding affinities to target enzymes (e.g., cytochrome P450) .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key molecular and functional differences between 2,3-Dimethyl-benzamidine and related compounds:
Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications/Properties |
---|---|---|---|---|---|
This compound | 885957-67-5 | C₈H₁₀N₂ | 134.19 | Amidine (-C(=NH)NH₂) | Research chemicals, coordination chemistry |
2,3-Dimethylaniline | 87-59-2 | C₈H₁₁N | 121.18 | Amine (-NH₂) | Dye/pharmaceutical intermediate |
3,3′-Dimethylbenzidine | Not provided | C₁₄H₁₆N₂ | 212.29 | Diamine (-NH₂) | Dye manufacturing, carcinogenic |
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Not provided | C₁₂H₁₇NO₂ | 207.27 | Amide (-CONH-) | Metal-catalyzed C–H bond functionalization |
Key Observations:
- Functional Groups: Amidines (e.g., this compound) exhibit stronger basicity and metal-binding capacity compared to amines (e.g., 2,3-Dimethylaniline) and amides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) . The amidine group’s dual nitrogen coordination sites enable bidentate ligand behavior, whereas amines typically act as monodentate ligands .
- Structural Differences:
- 2,3-Dimethylaniline lacks the amidine’s resonance-stabilized -C(=NH)NH₂ group, reducing its utility in catalysis.
- 3,3′-Dimethylbenzidine (a benzidine derivative) features two aromatic rings linked by a single bond, contrasting with this compound’s single-ring structure. This structural distinction correlates with divergent toxicity profiles and regulatory statuses .
2,3-Dimethylaniline (2,3-Xylidine)
- Applications: Widely used as an intermediate in dye synthesis (e.g., azo dyes) and pharmaceuticals.
- Regulatory Status: Regulated under EU directives (e.g., 98/24/EC) due to occupational exposure risks, though less stringent than benzidine derivatives .
3,3′-Dimethylbenzidine
- Applications: Historically employed in dye manufacturing but phased out in many regions due to carcinogenicity.
- Regulatory Status: Banned in the EU under 98/24/EC and classified as a Group 1 carcinogen by IARC .
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Applications: Utilized in metal-catalyzed C–H functionalization reactions owing to its N,O-bidentate directing group. Unlike amidines, amides exhibit lower basicity and are less reactive in proton-coupled electron transfer processes .
This compound
- Regulatory Status: No explicit regulations cited, suggesting lower toxicity compared to benzidine derivatives.
Research Findings and Trends
- Synthetic Utility: Amidines like this compound are increasingly explored for C–H activation reactions, competing with directing groups such as amides and pyridines .
- Toxicity Profiles: Benzidine derivatives (e.g., 3,3′-Dimethylbenzidine) are heavily regulated due to DNA adduct formation, while amidines and simpler amines face fewer restrictions .
Properties
CAS No. |
885957-67-5 |
---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
2,3-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H3,10,11) |
InChI Key |
QXKPABNWQSEPEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=N)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=N)N)C |
Origin of Product |
United States |
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